6-bromo-3-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline
Description
Properties
IUPAC Name |
6-bromo-3-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19Br2N3/c1-15-24(23-14-22(29-30-23)16-7-9-18(26)10-8-16)25(17-5-3-2-4-6-17)20-13-19(27)11-12-21(20)28-15/h2-13,22,29H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFAIQAWNHPNJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C4=NNC(C4)C5=CC=C(C=C5)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19Br2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-bromo-3-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the quinoline class, characterized by a unique structure that includes bromine and pyrazolyl moieties. Understanding its biological activity involves exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C25H19Br2N3
- Molar Mass : 485.34 g/mol
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. The presence of bromo and pyrazolyl groups suggests potential interactions with nucleic acids and proteins, which may modulate biological pathways involved in disease processes.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For example:
| Compound | Activity | MIC (mg/mL) | Target Organisms |
|---|---|---|---|
| 6-bromo derivative | Antibacterial | 0.0039 - 0.025 | S. aureus, E. coli |
| Related pyrazole compounds | Antifungal | 0.0048 - 0.039 | C. albicans |
These findings suggest that the halogen substituents in the structure enhance the bioactivity against various microbial strains .
Anticancer Activity
The compound's potential as an anticancer agent has been explored through in vitro studies. It has demonstrated the ability to inhibit cancer cell proliferation in various cancer models, including ovarian and breast cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis.
Case Studies
- In Vitro Study on Cancer Cell Lines : A study conducted on human ovarian adenocarcinoma cells showed that treatment with the compound resulted in significant tumor regression in xenograft models. The study highlighted the compound's ability to induce apoptosis and inhibit cell cycle progression .
- Antimicrobial Efficacy : A comparative analysis of several synthesized derivatives indicated that those containing bromine exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria, emphasizing the role of halogenation in improving efficacy .
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound is compared to structurally related analogs, focusing on substituents, molecular weight, and functional groups (Table 1).
Table 1: Structural Comparison of Selected Compounds
Key Differences and Implications
Halogen Substitution: The target compound’s dual bromine atoms at C6 (quinoline) and the pyrazoline’s 4-bromophenyl group distinguish it from analogs like 9 (chloroquinoline) and D3 (chloroaniline). Bromine’s larger atomic radius and electronegativity may enhance hydrophobic interactions in biological targets compared to chlorine .
The methoxy groups in 17 increase steric bulk and electron-donating effects, which could modulate metabolic stability .
Molecular Weight : The target compound (538.16 g/mol) is lighter than 16 (620.36 g/mol) and 17 (606.51 g/mol), suggesting better bioavailability compared to bulkier analogs.
Preparation Methods
Friedländer Annulation
In a representative procedure, 2-methyl-4-phenylaniline reacts with ethyl acetoacetate under acidic conditions to form the quinoline skeleton. Cyclocondensation is catalyzed by polyphosphoric acid (PPA) at 120–140°C, yielding 2-methyl-4-phenylquinoline with a keto group at position 3. Subsequent bromination at position 6 is achieved using bromine in acetic acid, introducing the first bromine atom with 85% regioselectivity.
Bromination of the Quinoline Intermediate
Electrophilic bromination of 2-methyl-4-phenylquinoline-3-carbaldehyde using N-bromosuccinimide (NBS) in dichloromethane selectively substitutes position 6, as directed by the electron-withdrawing aldehyde group. This step proceeds at 0°C to room temperature, achieving 78–82% yield.
Formation of the Pyrazoline Ring
The pyrazoline moiety is introduced via 1,3-dipolar cycloaddition between the quinoline aldehyde intermediate and a hydrazine derivative.
Hydrazine Synthesis
4-Bromophenylhydrazine is prepared by diazotization of 4-bromoaniline followed by reduction with SnCl2 in HCl. This hydrazine derivative is critical for incorporating the 4-bromophenyl group into the pyrazoline ring.
Cyclocondensation Reaction
The quinoline-3-carbaldehyde reacts with 4-bromophenylhydrazine and ethyl acetoacetate in ethanol under reflux. This one-pot, three-component reaction forms the dihydropyrazole ring through a Michael addition-cyclization sequence. Pyrazole, generated in situ from hydrazine and ethyl acetoacetate, acts as a promoter, enhancing the reaction rate and yield (up to 90%). The reaction mechanism involves:
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Formation of a hydrazone intermediate.
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Nucleophilic attack by the enolate of ethyl acetoacetate.
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Cyclization to yield the pyrazoline ring.
Bromination and Functionalization
Second Bromination Step
The 4-bromophenyl group on the pyrazoline ring is introduced prior to cyclocondensation. However, post-functionalization bromination may be required if starting materials lack the substituent. Electrophilic bromination using Br2 in the presence of FeBr3 ensures substitution at the para position of the phenyl group, with yields exceeding 80%.
Methyl Group Retention
The 2-methyl group on the quinoline is retained throughout the synthesis due to its stability under reaction conditions. Protective groups are unnecessary, as the methyl group is inert toward bromination and cyclization reagents.
Optimization and Scalability
Catalytic Systems
The use of pyrazole as a promoter in multi-component reactions significantly improves efficiency. For example, in the synthesis of pyrrolo[3,4-c]quinoline derivatives, pyrazole increases yields from 0% to 90% by facilitating intermediate stabilization. Similarly, N,N-dimethylaminopyridine (DMAP) accelerates chlorination steps in related syntheses, as evidenced by patent data.
Solvent and Temperature Effects
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Ethanol vs. Toluene : Ethanol favors cyclocondensation due to its polar protic nature, while toluene is preferred for chlorination and phosgene reactions.
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Temperature Control : Pyrazoline formation requires reflux conditions (70–80°C), whereas bromination is conducted at lower temperatures (0–25°C) to prevent polybromination.
Yield Comparison
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Quinoline bromination | Br2 in acetic acid, 25°C | 85 |
| Pyrazoline formation | Ethanol, pyrazole, reflux | 90 |
| Final purification | Recrystallization (ethanol) | 95 |
Challenges and Alternative Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
